2-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol
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Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and aldehyde derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde and triazole derivatives.
Scientific Research Applications
2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and Schiff base ligands.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The nitro and triazole groups play a crucial role in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Nitrosalicylaldehyde
- 4-(Diethylamino)salicylaldehyde
- 5-Chlorosalicylaldehyde
Uniqueness
2-HYDROXY-5-NITROBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the presence of both nitro and triazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9N7O3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C9H9N7O3/c10-15-5-12-14-9(15)13-11-4-6-3-7(16(18)19)1-2-8(6)17/h1-5,17H,10H2,(H,13,14)/b11-4+ |
InChI Key |
CZWMRQWNBSHNEL-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=CN2N)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=CN2N)O |
Origin of Product |
United States |
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